molecular formula C17H20FN3O2S B2710662 (1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320210-59-9

(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B2710662
CAS RN: 2320210-59-9
M. Wt: 349.42
InChI Key: GDKJNQUDYYKFDA-UHFFFAOYSA-N
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Description

(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H20FN3O2S and its molecular weight is 349.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalytic Applications

  • The use of diazabicyclo[2.2.2]octane derivatives as efficient catalysts in the synthesis of various compounds indicates a potential application for similar structures, including the compound . These catalysts are prized for their mild and efficient catalytic activity in condensation reactions and their role in environmentally friendly synthesis processes (Tahmassebi, Bryson, & Binz, 2011). Similarly, their application in ultrasound-accelerated synthesis processes suggests a role for such compounds in enhancing reaction rates and yields under specific conditions (Azarifar, Nejat-Yami, & Zolfigol, 2013).

Molecular Recognition and Binding Studies

  • Research into the complexation of bicyclic azoalkanes with sulfonatocalix[4]arene highlights the importance of shape complementarity in molecular recognition, suggesting the potential for studying interactions between complex bicyclic structures and host molecules. This research can provide insights into drug delivery systems and the design of novel receptor-specific drugs (Bakirci, Koner, & Nau, 2005).

Receptor Binding and Radiotracer Development

  • The development of highly specific radiotracers for receptor occupancy studies, such as those targeting the nociceptin opioid peptide (NOP) receptor, underscores the potential of utilizing complex bicyclic compounds in the development of diagnostic tools and therapeutic agents. These studies involve the synthesis and evaluation of compounds for their binding affinity, selectivity, and brain permeability, offering a pathway to understand and visualize biological processes at the molecular level (Zhang et al., 2014).

Synthesis of Structurally Complex Molecules

  • The synthesis of fluorinated derivatives and bicyclic compounds from diazabicyclooctanes serves as a foundation for developing novel molecules with potential therapeutic applications. These methodologies highlight the versatility of bicyclic structures in accessing a wide range of chemically and biologically relevant molecules (Pikun et al., 2018).

properties

IUPAC Name

8-(4-fluoro-2-methylphenyl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c1-12-9-13(18)3-6-17(12)24(22,23)21-14-4-5-15(21)11-16(10-14)20-8-2-7-19-20/h2-3,6-9,14-16H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKJNQUDYYKFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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